molecular formula C16H38N6O2 B14651551 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane CAS No. 43090-52-4

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane

Cat. No.: B14651551
CAS No.: 43090-52-4
M. Wt: 346.51 g/mol
InChI Key: FZKLASLLXQWAPO-UHFFFAOYSA-N
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Description

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is a macrocyclic compound that belongs to the class of crown ethers. It is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications. The compound’s structure consists of a large ring containing oxygen and nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with a suitable diamine under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions and subjected to controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions.

    Substitution: Can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: May participate in redox reactions depending on the conditions.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Complexation: Metal-ligand complexes.

    Substitution: Substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential to transport metal ions across biological membranes.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the separation and purification of metal ions from mixtures.

Mechanism of Action

The mechanism by which 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form a stable complex. This complexation can alter the chemical and physical properties of the metal ions, making them more soluble or reactive in certain environments.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with similar complexation properties.

    1,4,7,10,13,16-Hexaazacyclooctadecane: A macrocyclic compound with nitrogen donor atoms.

    1,4,7,10,13,16-Hexaoxacyclooctadecane: Known for its ability to complex with alkali metal ions.

Uniqueness

1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is unique due to its combination of oxygen and nitrogen donor atoms, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in applications where selective complexation is required.

Properties

CAS No.

43090-52-4

Molecular Formula

C16H38N6O2

Molecular Weight

346.51 g/mol

IUPAC Name

1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane

InChI

InChI=1S/C16H38N6O2/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-22H,1-16H2

InChI Key

FZKLASLLXQWAPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCNCCNCCNCCOCCNCCN1

Origin of Product

United States

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